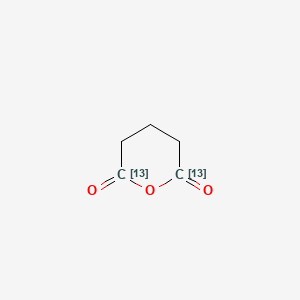
Idebenone-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Idebenone-13C,d3 is a synthetic analogue of ubiquinone, also known as coenzyme Q10. This compound is labeled with carbon-13 and deuterium, making it a valuable tool in scientific research, particularly in the fields of pharmacokinetics and metabolic studies. Idebenone itself is known for its antioxidant properties and its role in the electron transport chain within mitochondria, which is crucial for cellular energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Idebenone-13C,d3 involves the incorporation of carbon-13 and deuterium into the idebenone molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a precursor molecule that contains the desired carbon-13 and deuterium labels.
Functional Group Modification: The precursor undergoes a series of chemical reactions to introduce the functional groups present in idebenone, such as the hydroxydecyl side chain and the methoxy groups.
Cyclization: The modified precursor is then cyclized to form the benzoquinone structure of idebenone.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the labeled precursor are synthesized.
Reaction Optimization: Reaction conditions are optimized for scale-up, including temperature, pressure, and solvent selection.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Idebenone-13C,d3 undergoes various chemical reactions, including:
Oxidation: Idebenone can be oxidized to its corresponding quinone form.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products:
Oxidation: The major product is the quinone form of idebenone.
Reduction: The major product is the hydroquinone form.
Substitution: Depending on the nucleophile, various substituted idebenone derivatives can be formed.
Scientific Research Applications
Idebenone-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of idebenone metabolism.
Biology: Researchers use it to study the role of idebenone in cellular processes, particularly in mitochondrial function and oxidative stress.
Medicine: It is investigated for its potential therapeutic effects in conditions such as Leber’s Hereditary Optic Neuropathy and other mitochondrial disorders.
Industry: this compound is used in the development of pharmaceuticals and cosmetic products due to its antioxidant properties.
Mechanism of Action
Idebenone-13C,d3 exerts its effects through several mechanisms:
Electron Transport Chain: It interacts with the electron transport chain in mitochondria, enhancing ATP production and reducing oxidative stress.
Antioxidant Activity: Idebenone scavenges free radicals, preventing lipid peroxidation and protecting cellular membranes.
Molecular Targets: It targets mitochondrial complex III, bypassing complex I and restoring cellular energy production.
Comparison with Similar Compounds
Ubiquinone (Coenzyme Q10): Both idebenone and ubiquinone share a similar benzoquinone structure and function in the electron transport chain.
Mitoquinone: Another analogue of ubiquinone, designed to target mitochondria more effectively.
Plastoquinone: A quinone molecule involved in the electron transport chain of photosynthetic organisms.
Uniqueness of Idebenone-13C,d3:
Labeled Isotopes: The incorporation of carbon-13 and deuterium makes this compound unique for tracing and studying metabolic pathways.
Enhanced Stability: The labeled isotopes can enhance the stability and detection sensitivity in various analytical techniques.
This compound is a valuable compound in scientific research, offering insights into mitochondrial function, oxidative stress, and potential therapeutic applications. Its unique isotopic labeling provides a powerful tool for tracing and understanding complex biochemical pathways.
Properties
CAS No. |
1189907-75-2 |
|---|---|
Molecular Formula |
C19H30O5 |
Molecular Weight |
342.455 |
IUPAC Name |
2-(10-hydroxydecyl)-6-methoxy-3-methyl-5-(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3/i2+1D3 |
InChI Key |
JGPMMRGNQUBGND-JVXUGDAPSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO |
Synonyms |
2-(10-Hydroxydecyl)-6-methoxy-5-(methoxy-13C,d3)-3-methyl-2,5-cyclohexadiene-1,4-dione; 2,3-Dimethoxy-6-(10-hydroxydecyl)-5-methyl-1,4-benzoquinone-13C,d3; Avan-13C,d3; CV 2619-13C,d3; Daruma-13C,d3; Idebenone-13C,d3; Mnesis-13C,d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

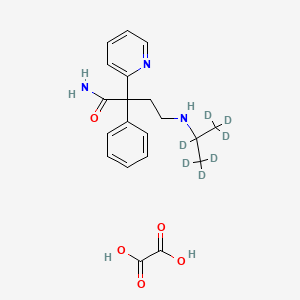
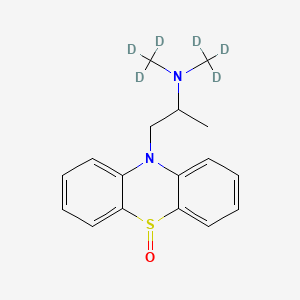
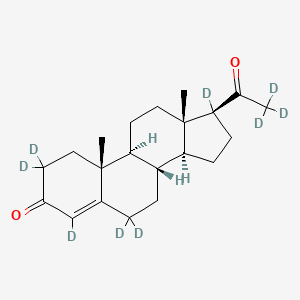
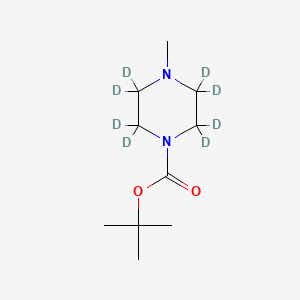
![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)


